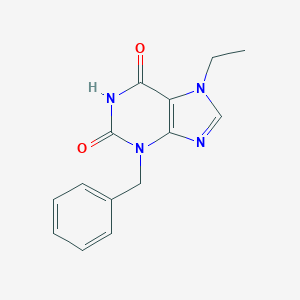
3,4-Dimethylphenylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylphenylhydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions. This compound is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dimethylphenylhydrazine hydrochloride . Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, it should be stored under an inert atmosphere and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethylphenylhydrazine hydrochloride can be synthesized through the reaction of 3,4-dimethylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 3,4-dimethylphenylhydrazine in a suitable solvent, such as ethanol, and then adding hydrochloric acid to precipitate the hydrochloride salt. The reaction is usually carried out at room temperature with stirring to ensure complete precipitation of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the continuous addition of reactants and the removal of products, ensuring a steady production rate .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted phenylhydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenylhydrazine derivatives.
Scientific Research Applications
3,4-Dimethylphenylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylphenylhydrazine hydrochloride
- 2,4-Dimethylphenylhydrazine hydrochloride
- 3,5-Dimethylphenylhydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- 2,4-Dichlorophenylhydrazine hydrochloride
Uniqueness
3,4-Dimethylphenylhydrazine hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring. This substitution pattern can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
60481-51-8 |
|---|---|
Molecular Formula |
C8H13ClN2 |
Molecular Weight |
172.65 g/mol |
IUPAC Name |
(3,4-dimethylphenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-4-8(10-9)5-7(6)2;/h3-5,10H,9H2,1-2H3;1H |
InChI Key |
YYMIOVAEQIEPET-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NN)C.Cl |
Canonical SMILES |
[H+].CC1=C(C=C(C=C1)NN)C.[Cl-] |
Key on ui other cas no. |
60481-51-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-dimethylphenylhydrazine hydrochloride in the synthesis of Eltrombopag Olamine?
A1: this compound acts as a crucial building block in the synthesis of Eltrombopag Olamine. It reacts with ethyl acetoacetate through a dehydration condensation reaction to form the intermediate 2-(3,4-dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one []. This intermediate then undergoes further reactions to ultimately yield the final product, Eltrombopag Olamine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B151349.png)


